N-[(1-methyl-1H-pyrrol-2-yl)methyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the pyridine and pyrrole rings via substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-1H-pyrrol-2-yl)-N’-(1-naphthylmethylene)acetohydrazide
- 2-(2-methyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide
Uniqueness
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of pyrazole, pyridine, and pyrrole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H15N5O |
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Molecular Weight |
281.31 g/mol |
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C15H15N5O/c1-20-7-3-5-12(20)10-17-15(21)14-8-13(18-19-14)11-4-2-6-16-9-11/h2-9H,10H2,1H3,(H,17,21)(H,18,19) |
InChI Key |
ONXBJLOMWOJYEM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNC(=O)C2=CC(=NN2)C3=CN=CC=C3 |
Origin of Product |
United States |
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